Ac-LEED-AFC

Description

Significance of Fluorogenic Substrates in Enzymology and Protease Studies

Fluorogenic substrates are instrumental in modern enzymology, providing a sensitive and continuous method for measuring enzyme activity. nih.govresearchgate.net These molecules are ingeniously designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. The enzymatic reaction, typically a cleavage event, liberates a fluorophore, a molecule that emits light upon excitation at a specific wavelength. The resulting increase in fluorescence intensity can be monitored in real-time, allowing researchers to determine the rate of the enzymatic reaction. researchgate.net

The advantages of using fluorogenic substrates in protease studies are numerous. Their high sensitivity enables the detection of low levels of enzyme activity, which is often critical when working with cell lysates or purified enzyme preparations. researchgate.net Furthermore, the continuous nature of the assay allows for the detailed study of enzyme kinetics, providing insights into the enzyme's efficiency and its interaction with the substrate. pnas.org This is a significant advantage over endpoint assays, which only provide a snapshot of enzyme activity at a single point in time.

Overview of Ac-LEED-AFC as a Specialized Probe for Caspase Activity

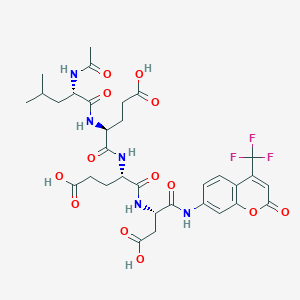

Ac-LEED-AFC is a synthetic peptide-based fluorogenic substrate designed to be specifically recognized and cleaved by certain members of the caspase family of proteases. Caspases (cysteine-aspartic proteases) are a group of enzymes that play critical roles in apoptosis and inflammation. nih.gov They exhibit a high degree of specificity, typically cleaving their substrates after an aspartic acid (Asp) residue. The peptide sequence of Ac-LEED-AFC, Leucyl-Glutamyl-Glutamyl-Aspartic acid (LEED), has been identified as a recognition motif for a particular caspase.

The compound consists of this tetrapeptide sequence linked to a highly fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the fluorescence of the AFC group is quenched. However, upon cleavage of the peptide bond after the aspartic acid residue by the target caspase, AFC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, with an excitation wavelength typically around 395-400 nm and an emission wavelength in the range of 495-505 nm. cephamls.com

Specifically, Ac-LEED-AFC was identified as a substrate for bovine caspase-13. wikipedia.orgnih.gov Subsequent research revealed that bovine caspase-13 is the orthologue of human caspase-4, a member of the inflammatory caspases. nih.govwikipedia.org The LEED sequence itself has been identified as a putative auto-cleavage site within human caspase-4, further underscoring the relevance of this substrate for studying this particular enzyme.

Detailed Research Findings

While the primary application of Ac-LEED-AFC is as a fluorogenic substrate for bovine caspase-13 and by extension, human caspase-4, detailed kinetic parameters from a wide range of studies are not extensively available in publicly accessible literature. However, the initial characterization of caspase-13 by Humke et al. in 1998 provided foundational data on its substrate specificity. The table below summarizes the key properties of Ac-LEED-AFC.

| Property | Value | Reference |

|---|---|---|

| Full Chemical Name | N-Acetyl-L-leucyl-L-α-glutamyl-L-α-glutamyl-N-(4-trifluoromethyl-2-oxo-2H-chromen-7-yl)-L-aspartamide | |

| Target Enzyme | Bovine Caspase-13 (Orthologue of Human Caspase-4) | wikipedia.orgnih.gov |

| Peptide Sequence | Ac-Leu-Glu-Glu-Asp (Ac-LEED) | cephamls.com |

| Fluorophore | 7-Amino-4-trifluoromethylcoumarin (AFC) | cephamls.com |

| Excitation Wavelength (of released AFC) | ~395-400 nm | cephamls.com |

| Emission Wavelength (of released AFC) | ~495-505 nm | cephamls.com |

| Caspase Substrate | Primary Target Caspase(s) | Peptide Sequence | Reference |

|---|---|---|---|

| Ac-LEED-AFC | Caspase-13 (bovine) | LEED | cephamls.comwikipedia.org |

| Ac-DEVD-AFC | Caspase-3, Caspase-7 | DEVD | nih.gov |

| Ac-LEHD-AFC | Caspase-9 | LEHD | |

| Ac-IETD-AFC | Caspase-8 | IETD | |

| Ac-YVAD-AFC | Caspase-1, Caspase-4 | YVAD | scbt.com |

Properties

Molecular Formula |

C32H38F3N5O13 |

|---|---|

Molecular Weight |

757.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H38F3N5O13/c1-14(2)10-21(36-15(3)41)31(52)39-19(6-8-24(42)43)28(49)38-20(7-9-25(44)45)29(50)40-22(13-26(46)47)30(51)37-16-4-5-17-18(32(33,34)35)12-27(48)53-23(17)11-16/h4-5,11-12,14,19-22H,6-10,13H2,1-3H3,(H,36,41)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,42,43)(H,44,45)(H,46,47)/t19-,20-,21-,22-/m0/s1 |

InChI Key |

ZPNCQMJLTSFJQH-CMOCDZPBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Molecular Design Principles of Ac Leed Afc

Multi-Step Organic Synthesis Pathways for Ac-LEED-AFC

The construction of Ac-LEED-AFC is a multi-step process that involves the individual synthesis of its core components followed by their sequential assembly. This typically involves preparing the N-acetylated amino acid, synthesizing the fluorogenic coumarin (B35378) derivative, and then building the peptide chain before conjugating it to the fluorophore.

The synthesis begins with the N-terminal modification of the first amino acid in the sequence, leucine (B10760876). The N-acetylation of L-leucine is a standard procedure in peptide chemistry, often accomplished by reacting L-leucine with an acetylating agent like acetic anhydride. isef.net The reaction is typically performed under conditions that facilitate the acylation of the primary amine of the leucine without promoting racemization. google.com The process involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride. The resulting N-acetyl-L-leucine serves as the starting point for the step-wise assembly of the peptide chain. acs.org This initial acetylation is crucial as it mimics the natural N-terminal processing of many proteins and prevents unwanted side reactions at the N-terminus during subsequent coupling steps. rsc.org

Table 1: Common Reagents for L-Leucine Acetylation

| Reagent | Role | Typical Reaction Conditions |

|---|---|---|

| L-Leucine | Starting Amino Acid | - |

| Acetic Anhydride (Ac₂O) | Acetylating Agent | Often used with a base (e.g., NaOH) or in an appropriate solvent. isef.net |

| Sodium Hydroxide (NaOH) | Base | Used to deprotonate the amino group, increasing its nucleophilicity. google.com |

The fluorescent reporter, 7-amino-4-trifluoromethylcoumarin (AFC), is a critical component responsible for signal generation. Its synthesis is most commonly achieved through the von Pechmann reaction. wordpress.com This condensation reaction involves reacting 3-aminophenol (B1664112) with an ethyl β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, in the presence of a catalyst. Lewis acids like zinc chloride (ZnCl₂) or protonic acids such as sulfuric acid are frequently used as catalysts to promote the reaction, though they can sometimes lead to the formation of byproducts. nih.gov The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol (B47542) ring and subsequent dehydration to form the coumarin ring system. osti.gov The resulting AFC molecule is highly fluorescent, a property that is enhanced by its specific substitution pattern.

Table 2: Key Steps and Components in AFC Synthesis via Pechmann Reaction

| Component/Step | Description | Reference |

|---|---|---|

| 3-Aminophenol | Starting phenol derivative. | |

| Ethyl 4,4,4-trifluoroacetoacetate | β-ketoester reactant. | |

| Zinc Chloride (ZnCl₂) or Sulfuric Acid (H₂SO₄) | Catalyst to facilitate condensation. | wordpress.com |

| Condensation & Dehydration | Core chemical transformations forming the heterocyclic coumarin ring. | nih.gov |

The final stage of the synthesis involves the formation of amide (peptide) bonds to create the full Ac-LEED-AFC molecule. This can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS) methodologies. springernature.com In a stepwise approach, the N-acetyl-L-leucine is coupled to the next amino acid (glutamic acid), and this process is repeated sequentially with glutamic acid and finally aspartic acid. The terminal carboxyl group of the completed Ac-LEED peptide is then activated and coupled to the amino group of the AFC moiety.

This activation is facilitated by a wide array of coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are classic choices that activate the carboxylic acid to form a reactive O-acylisourea intermediate. peptide.comamericanpeptidesociety.orgbachem.com To improve efficiency and suppress side reactions like racemization, these are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.orguniurb.it More modern and highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP®, HATU) and aminium/uronium salts (e.g., HBTU), which convert the carboxylic acid into a highly reactive ester in situ. bachem.com The selection of the coupling reagent is critical for ensuring high yield and purity of the final conjugate. bachem.com

Structural Elements Dictating Ac-LEED-AFC’s Fluorescent Properties

The function of Ac-LEED-AFC as a fluorogenic substrate is entirely dependent on its molecular architecture. The specific arrangement of the peptide sequence and the chemical nature of the fluorophore are designed for selective enzymatic interaction and a clear "off/on" fluorescent response.

Table 3: Properties of 7-amino-4-trifluoromethylcoumarin (AFC)

| Property | Value | Significance |

|---|---|---|

| Excitation Wavelength | ~395-400 nm | Allows for excitation with common light sources (e.g., 405 nm laser). caymanchem.comechelon-inc.com |

| Emission Wavelength | ~495-505 nm | Produces a detectable signal in the cyan-green region of the spectrum. caymanchem.comechelon-inc.com |

| Key Structural Feature | Trifluoromethyl (-CF₃) group | Enhances fluorescence, photostability, and red-shifts spectra. researchgate.netrsc.org |

The tetrapeptide sequence, Leu-Glu-Glu-Asp (LEED), is not arbitrary; it is designed to be recognized and cleaved by a specific class of proteases known as caspases. echelon-inc.com Caspases (cysteine-aspartyl proteases) are a family of enzymes that play critical roles in apoptosis and inflammation. nih.govnih.gov They exhibit high specificity, cleaving their substrates exclusively after an aspartic acid (Asp, D) residue. nih.gov This requirement dictates that Asp must be in the P1 position of the substrate, which is the position immediately preceding the scissile bond. researchgate.net

The specificity of different caspases is determined by their recognition of the amino acids in the P2, P3, and P4 positions. nih.govnih.gov Ac-LEED-AFC has been identified as a fluorogenic substrate for caspase-13, which is a bovine orthologue of human caspase-4, an inflammatory caspase. echelon-inc.com The sequence Leu-Glu-His-Asp (LEHD) is a known recognition motif for caspase-9, an initiator caspase in the apoptotic pathway. echelon-inc.com The LEED sequence in Ac-LEED-AFC, while similar, is tailored for the specific binding pocket of its target enzyme. The leucine at P4 and the two glutamic acid residues at P3 and P2 form specific interactions with the S4, S3, and S2 subsites of the caspase active site, ensuring that the enzyme efficiently binds and cleaves the substrate, leading to the release of AFC and a quantifiable fluorescent signal. nih.gov

Enzymatic Reaction Mechanisms and Kinetic Analysis of Ac Leed Afc Cleavage

Proteolytic Cleavage Mechanism of Ac-LEED-AFC by Caspases

Caspases (cysteine-dependent aspartyl-specific proteases) are a family of endopeptidases that play critical roles in apoptosis and inflammation. nih.gov Their mechanism of action involves the catalytic cleavage of a substrate protein or peptide C-terminal to an aspartic acid residue. nih.govnih.gov The cleavage of Ac-LEED-AFC by its target caspases follows this canonical proteolytic pathway.

The core of the enzymatic reaction is the hydrolysis of the scissile amide bond that links the aspartic acid (Asp) residue of the LEED peptide sequence to the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore. nih.gov This process is catalyzed by the active site of the caspase. Caspases are cysteine proteases, meaning a cysteine residue in the enzyme's active site acts as the primary nucleophile. nih.gov

The catalytic mechanism begins when the substrate, Ac-LEED-AFC, binds to the active site of the caspase. The enzyme's substrate-binding pockets recognize the LEED sequence, with the P1 aspartate residue being held in a specific pocket (S1) that positions the target amide bond precisely for cleavage. nih.gov The active site cysteine, part of a highly conserved catalytic dyad with a histidine residue, initiates a nucleophilic attack on the carbonyl carbon of the aspartate residue. nih.gov This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate leads to the breaking of the amide bond (the scissile bond), resulting in the formation of a covalent acyl-enzyme intermediate and the release of the AFC portion of the substrate. researchgate.net The acyl-enzyme complex is then hydrolyzed by a water molecule, regenerating the free, active enzyme and releasing the peptide fragment.

Prior to cleavage, the AFC molecule is non-fluorescent as its amino group is locked in the amide linkage with the peptide. The proteolytic cleavage event liberates the 7-amino-4-trifluoromethylcoumarin (AFC) as a free molecule. scbt.comscbt.com Once released from the peptide, free AFC exhibits strong fluorescence upon excitation. scbt.com The activity of the caspase can, therefore, be quantified by monitoring the increase in fluorescence over time. Free AFC has an excitation maximum typically in the range of 395-400 nm and an emission maximum around 495-505 nm. cephamls.com This provides a sensitive and continuous method for measuring enzyme activity in real-time. scbt.com

Quantitative Enzymatic Kinetics of Ac-LEED-AFC Interactions

Enzyme kinetics provides a quantitative framework for understanding the efficiency and specificity of an enzyme for its substrate. This analysis is crucial for comparing the activity of different enzymes or the suitability of various substrates.

Ac-LEED-AFC is recognized as a substrate for caspase-13, a bovine caspase that is the orthologue of human caspase-4. nih.gov The tetrapeptide sequence LEED is a key determinant of this specificity. Caspases recognize at least four amino acid residues N-terminal to the cleavage site (designated P4-P1), and the nature of these residues largely determines substrate preference. nih.govrndsystems.com The LEED sequence corresponds to a putative auto-processing site within human caspase-4 itself, indicating its physiological relevance for this enzyme. nih.gov The specificity of Ac-LEED-AFC for caspase-4/13 allows researchers to selectively measure the activity of this inflammatory caspase.

The interaction between an enzyme and its substrate can be described by several key kinetic parameters derived from the Michaelis-Menten model. These include:

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is often used as an inverse measure of the substrate's binding affinity for the enzyme; a lower Km suggests a higher affinity.

kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It represents the catalytic efficiency of a single enzyme molecule.

While these parameters are fundamental to characterizing the cleavage of Ac-LEED-AFC, specific, experimentally determined values for Km, kcat, and Vmax for the interaction between Ac-LEED-AFC and caspase-13 or caspase-4 are not widely reported in the scientific literature.

| Parameter | Value | Description |

|---|---|---|

| Km | Not Reported | Michaelis constant, indicating substrate concentration at half-maximal velocity. |

| kcat | Not Reported | Turnover number, representing the number of substrate molecules processed per enzyme site per second. |

| kcat/Km | Not Reported | Specificity constant, reflecting the overall catalytic efficiency of the enzyme for the substrate. |

Caspase Substrate Specificity of Ac-LEED-AFC

The substrate specificity of caspases is primarily dictated by the P4-P1 tetrapeptide sequence of the substrate. nih.gov Different caspases have distinct preferences for this recognition motif, which allows for the design of selective substrates. Ac-LEED-AFC is designed based on the LEED sequence, which is preferentially recognized by caspase-4 and its bovine orthologue, caspase-13. nih.govaatbio.com

The specificity of Ac-LEED-AFC can be understood by comparing its sequence to the optimal recognition motifs of other caspases:

Caspase-1: Prefers sequences such as (W/L)EHD. nih.gov

Caspase-2: Recognizes sequences like VDVAD. nih.govnih.gov

Caspase-3/7 (Executioner Caspases): Show a strong preference for the DEVD sequence. scbt.comresearchgate.net

Caspase-8: Recognizes IETD/LETD motifs. researchgate.net

Caspase-9: Preferentially cleaves the LEHD sequence. nih.gov

The LEED sequence of Ac-LEED-AFC differs significantly from the optimal motifs for other major caspases, rendering it a relatively specific tool for assaying caspase-4/13 activity. While some level of cross-reactivity can occur with fluorogenic peptide substrates, the distinct preference of caspase-4 for the LEED sequence makes Ac-LEED-AFC a valuable reagent for studying the noncanonical inflammasome pathway where caspase-4 plays a central role. nih.govthermofisher.com

Specificity Profile for Caspase-3 and Related Cysteine Proteases

While the DEVD sequence is the optimal recognition motif for caspase-3, the enzyme can exhibit promiscuity, cleaving other sequences, albeit with lower efficiency. nih.govnih.gov Studies on various caspase substrates have shown that the consensus sequences can overlap, leading to potential cross-reactivity. For instance, caspase-7 also recognizes the DEVD sequence. nih.gov

Direct kinetic data for the cleavage of Ac-LEED-AFC by caspase-3 is not extensively available in the current body of scientific literature. However, the substrate's specificity can be inferred by comparing its sequence to known optimal caspase substrates. The LEED sequence deviates significantly from the canonical DEVD motif preferred by caspase-3. This suggests that Ac-LEED-AFC is likely a poor substrate for caspase-3 and other closely related cysteine proteases that share similar substrate preferences. The presence of leucine (B10760876) at the P4 position and glutamic acid at the P3 and P2 positions in Ac-LEED-AFC contrasts with the aspartic acid and glutamic acid at P4 and P3, and valine at P2 in the preferred Ac-DEVD-AFC substrate for caspase-3. echelon-inc.combdbiosciences.com

Recognition of the LEED Sequence by Caspase-13

The Ac-LEED-AFC substrate is specifically recognized by Caspase-13. protocols.io Caspase-13, also known as ERICE (evolutionarily related interleukin-1β converting enzyme), was initially identified as a human caspase. However, subsequent research has demonstrated that the gene for caspase-13 is of bovine origin and is not present in humans. wikipedia.orgnih.gov It is considered the bovine orthologue of human caspase-4. wikipedia.org

The recognition of the LEED sequence by bovine caspase-13 highlights a distinct substrate specificity for this particular enzyme. This specificity is utilized in assays designed to measure the activity of caspase-13, such as the CasPASE™ Apoptosis Fluorometric Assay. protocols.io

Comparative Analysis of Substrate Selectivity with Other Caspase Probes

To understand the selectivity of Ac-LEED-AFC, it is useful to compare it with other well-established caspase substrates.

Ac-DEVD-AFC: This is a highly specific fluorogenic substrate for caspase-3 and, to a lesser extent, caspase-7. nih.govechelon-inc.combdbiosciences.com The DEVD sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3 during apoptosis. The kinetic efficiency of caspase-3 for Ac-DEVD-AFC is well-characterized, making it a standard for measuring caspase-3 activity.

Ac-LEHD-AFC: This substrate is preferentially cleaved by caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.govmedchemexpress.comcaymanchem.comcephamls.com It is also recognized by caspase-4 and caspase-5. caymanchem.com The kinetic parameters for the cleavage of Ac-LEHD-AFC by caspase-9 have been determined, with a reported catalytic efficiency (kcat/KM) of (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹. nih.gov

The table below provides a comparative overview of these caspase substrates.

| Substrate | Primary Target Caspase(s) | Recognition Sequence | Notes |

| Ac-LEED-AFC | Bovine Caspase-13 | LEED | Specific for the bovine orthologue of human caspase-4. protocols.iowikipedia.orgnih.gov |

| Ac-DEVD-AFC | Caspase-3, Caspase-7 | DEVD | Widely used as a specific substrate for effector caspase-3. echelon-inc.combdbiosciences.com |

| Ac-LEHD-AFC | Caspase-9, Caspase-4, Caspase-5 | LEHD | A substrate for initiator caspase-9 and inflammatory caspases. nih.govcaymanchem.comcephamls.com |

The distinct recognition sequence of Ac-LEED-AFC underscores the diverse substrate specificities within the caspase family. While it is a valuable tool for studying bovine caspase-13, its utility for profiling human caspases is limited, given the absence of this enzyme in humans. The comparison with other probes like Ac-DEVD-AFC and Ac-LEHD-AFC highlights the importance of selecting the appropriate substrate for accurately measuring the activity of a specific caspase.

Advanced Methodologies and Assays Utilizing Ac Leed Afc

Fluorometric Assay Development and Optimization for Caspase Activity Quantification

Fluorometric assays using Ac-LEED-AFC are a cornerstone for quantifying the activity of caspases that recognize the Leu-Glu-Glu-Asp (LEED) amino acid sequence. These assays are prized for their high sensitivity, simplicity, and adaptability.

The fundamental principle of the assay lies in the enzymatic cleavage of the Ac-LEED-AFC substrate. protocols.io The compound consists of the tetrapeptide sequence LEED, which is recognized by a specific subset of caspases, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). abcam.com

In its intact, conjugated form, the fluorescence of the AFC molecule is minimal. However, upon interaction with an active caspase, the enzyme cleaves the peptide bond after the aspartate residue. This cleavage event liberates the free AFC molecule. abcam.com The free AFC, when excited by light of an appropriate wavelength, emits a strong fluorescent signal at a higher wavelength. protocols.io This process of converting a non-fluorescent substrate into a fluorescent product is the core of the signal transduction mechanism. The intensity of the emitted fluorescence is directly proportional to the amount of AFC released, which in turn correlates directly with the level of caspase enzymatic activity in the sample. protocols.io

To achieve maximal sensitivity and accuracy, it is crucial to use the optimal wavelengths for exciting the liberated AFC and for detecting its subsequent emission. The spectral properties of free AFC are well-characterized. The optimal excitation wavelength for AFC is in the near-ultraviolet range, while its emission peak is in the green portion of the visible spectrum. abcam.comcaymanchem.comubpbio.com

For assays involving Ac-LEED-AFC and other AFC-conjugated substrates, the following wavelength ranges are recommended for use with fluorometers or fluorescence microplate readers. protocols.io

| Parameter | Wavelength Range (nm) | Typical Value (nm) |

|---|---|---|

| Excitation | 360 - 400 | 400 |

| Emission | 500 - 550 | 505 |

This interactive table summarizes the optimal excitation and emission wavelengths for AFC-based caspase assays.

A significant advantage of using fluorogenic substrates like Ac-LEED-AFC is the ability to monitor caspase activity in real-time. This kinetic analysis provides valuable insights into the dynamics of enzyme activation. The assay is performed by mixing the cell lysate or purified enzyme with the Ac-LEED-AFC substrate in a suitable buffer and immediately placing it in a temperature-controlled fluorometer. jove.comnih.gov

Fluorescence readings are then taken at regular, short intervals (e.g., every 30 to 60 seconds) over a defined period (e.g., 60 to 90 minutes). protocols.ionih.gov The resulting data are plotted as fluorescence intensity versus time. The initial phase of the reaction, where the substrate is not limiting, typically yields a linear increase in fluorescence. The slope of this linear portion of the curve represents the rate of the reaction, providing a direct measure of the caspase's enzymatic activity. jove.com This real-time approach is more informative than endpoint assays, as it reveals the kinetics of the enzymatic process. nih.gov

While real-time monitoring can determine the relative caspase activity (e.g., fold-change compared to a control), absolute quantification requires the use of a standard curve. protocols.io This is achieved by using a series of known concentrations of free AFC. sigmaaldrich.com

A standard curve is generated by preparing several dilutions of a stock AFC solution and measuring the fluorescence of each under the same experimental conditions (buffer, volume, temperature) as the samples being tested. The fluorescence intensity for each standard is plotted against the corresponding molar amount (e.g., picomoles) of AFC. This plot yields a standard curve that can be used to convert the fluorescence units from the experimental samples into the absolute amount of AFC produced. sigmaaldrich.com By dividing this amount by the reaction time, the caspase activity can be expressed in absolute units, such as pmol of AFC released per minute per mg of protein. protocols.io

High-Throughput Screening (HTS) Methodologies with Ac-LEED-AFC

The robust and straightforward nature of the Ac-LEED-AFC assay makes it highly suitable for high-throughput screening (HTS), a process used in drug discovery to test large numbers of compounds for their effect on a specific biological target.

The Ac-LEED-AFC assay is readily adapted for use in multi-well plate formats, such as 96-well or 384-well microplates, which are standard in HTS. abcam.comnih.gov In this format, cell lysates containing the caspase of interest are dispensed into the wells, followed by the addition of potential inhibitor or activator compounds. The enzymatic reaction is initiated by adding the Ac-LEED-AFC substrate to all wells, often using automated liquid handling systems. nih.gov

A fluorescence microplate reader is then used to monitor the change in fluorescence in each well over time. abcam.com This parallel processing allows for the simultaneous testing of hundreds or thousands of compounds. The data generated can be used to identify "hits"—compounds that significantly alter caspase activity—which can then be selected for further investigation and development. The simplicity and scalability of this assay are key to its utility in large-scale screening campaigns.

Applications in Identifying Modulators of Caspase Function

Ac-LEED-AFC and similar AFC-based substrates are instrumental in the discovery and characterization of caspase modulators, including inhibitors and activators. High-throughput screening (HTS) campaigns frequently employ these substrates to rapidly assess large libraries of chemical compounds for their effect on caspase activity.

In a typical inhibitor screening assay, a purified caspase enzyme is incubated with the test compound before the addition of the Ac-LEED-AFC substrate. A reduction in the rate of AFC fluorescence generation, compared to a control without the compound, indicates inhibitory activity. The potency of the inhibitor is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

For instance, a screening protocol might involve the following steps:

Dispensing test compounds at various concentrations into a multi-well plate.

Adding a solution of purified caspase to each well and incubating to allow for binding between the enzyme and any potential inhibitors.

Initiating the enzymatic reaction by adding the Ac-LEED-AFC substrate.

Monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (typically around 400 nm for excitation and 505 nm for emission for AFC). nih.gov

The data from such screens can be used to generate dose-response curves and calculate IC50 values for hit compounds. This approach allows for the efficient identification of novel caspase inhibitors, which have potential therapeutic applications in conditions where excessive apoptosis is implicated. nih.govnih.gov

Table 1: Example Data from a Caspase Inhibitor Screening Assay This interactive table provides a hypothetical dataset from a screen to identify caspase inhibitors using an AFC-based substrate.

| Compound ID | Concentration (µM) | % Inhibition |

| Compound A | 1 | 15 |

| Compound A | 10 | 85 |

| Compound B | 1 | 5 |

| Compound B | 10 | 12 |

| Compound C | 1 | 48 |

| Compound C | 10 | 98 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Fluorescence Resonance Energy Transfer (FRET) Techniques Employing Ac-LEED-AFC

While Ac-LEED-AFC itself is a single-fluorophore substrate, the principles of its cleavage are foundational to understanding more complex assays, including those based on Fluorescence Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules. In the context of protease activity, FRET-based biosensors are often designed with a donor and an acceptor fluorophore flanking a specific cleavage sequence. When the substrate is intact, the two fluorophores are in close proximity, allowing for energy transfer and a characteristic FRET signal. Upon cleavage by the enzyme, the fluorophores separate, leading to a change in the FRET signal.

Application of FRET in Analyzing Enzyme-Substrate Interaction Dynamics

Single-molecule FRET (smFRET) has emerged as a powerful technique to observe the conformational dynamics of enzymes during catalysis in real-time. nih.govnih.gov By labeling an enzyme with a FRET pair of dyes, researchers can monitor the dynamic changes in the enzyme's structure as it binds to a substrate, undergoes conformational changes to facilitate the reaction, and releases the products. nih.govrsc.orgbiorxiv.orgresearchgate.net

For example, studies on enzymes like adenylate kinase have used smFRET to directly observe the opening and closing of protein domains, which is crucial for substrate binding and product release. nih.gov These dynamic movements can be correlated with the catalytic cycle. While not directly using Ac-LEED-AFC, these studies highlight how FRET can elucidate the intricate relationship between enzyme structure, dynamics, and function.

Characterization of Caspase Binding Affinity and Specificity via FRET

FRET-based biosensors can be engineered to study the binding affinity and specificity of caspases. nih.gov A biosensor can be designed with a caspase cleavage sequence, such as DEVD for caspase-3 or LEED for other caspases, positioned between a FRET donor and acceptor pair. nih.govnih.gov The binding of a caspase to this biosensor, even without immediate cleavage, can induce a conformational change that alters the distance or orientation between the fluorophores, resulting in a change in FRET efficiency. nih.gov

This change in FRET can be used to determine the binding affinity (Kd) of the caspase for the substrate. By comparing the FRET changes induced by different caspases with a panel of biosensors containing various cleavage sequences, the specificity of each caspase can be quantitatively assessed. This provides a more nuanced understanding of enzyme-substrate recognition beyond simple cleavage assays.

Preparation and Compatibility of Biological Samples for Ac-LEED-AFC Assays

Ac-LEED-AFC and other fluorogenic caspase substrates are versatile and can be used with various biological sample types, from highly purified enzyme preparations to complex cell and tissue lysates. cephamls.com

Utilization with Purified Enzyme Preparations

Assays using purified caspases provide a controlled system to study the intrinsic activity of the enzyme and the effects of specific modulators. nih.gov The preparation of purified recombinant caspases typically involves expressing the protein in a host system, such as E. coli, and then purifying it using techniques like affinity chromatography. nih.gov

The purified enzyme is then diluted in a suitable reaction buffer, which is optimized for pH, ionic strength, and other components to ensure maximal and stable enzyme activity. nih.gov The assay is initiated by adding the Ac-LEED-AFC substrate, and the resulting fluorescence is measured over time. This controlled environment is ideal for detailed kinetic studies and for the precise determination of inhibitor potencies.

Application in Cell Extracts and Tissue Lysates

Measuring caspase activity directly in cell extracts or tissue lysates provides a more biologically relevant context, as it reflects the enzymatic activity within a cellular environment. nih.govbio-rad.com

The preparation of cell or tissue lysates for caspase assays involves several key steps:

Harvesting and Lysis: Cells are first harvested and then lysed to release their intracellular contents, including caspases. Lysis is typically achieved using a lysis buffer containing detergents. bio-rad.comptglab.com For tissues, homogenization is required to break down the tissue structure before lysis. ptglab.com

Clarification: The lysate is then centrifuged to remove cellular debris, and the resulting supernatant, which contains the soluble proteins, is used for the assay. bio-rad.comptglab.com

Protein Quantification: The total protein concentration of the lysate is determined to ensure that equal amounts of protein are used in each assay, allowing for accurate comparisons between different samples. ptglab.com

The lysate is then incubated with the Ac-LEED-AFC substrate in a reaction buffer, and fluorescence is measured. bio-rad.comprotocols.io It is important to include appropriate controls, such as lysates from untreated cells, to establish a baseline of caspase activity.

Academic Research Applications of Ac Leed Afc in Cellular Biology and Proteolysis

Investigation of Apoptosis Pathways and Programmed Cell Death

Ac-LEED-AFC is instrumental in dissecting the complex signaling cascades that govern apoptosis. As a substrate for specific caspases, it allows researchers to monitor key enzymatic events that drive a cell towards its controlled demise.

Visualization and Quantification of Caspase Activation in Diverse Cellular Contexts

A primary application of Ac-LEED-AFC is the visualization and quantification of specific caspase activity within cell populations and lysates. The fundamental principle of this assay is based on the fluorogenic nature of the AFC molecule once it is cleaved from the peptide backbone. In its uncleaved state, the fluorescence of the AFC group is quenched. However, upon proteolytic cleavage by an active caspase, the free AFC molecule exhibits a significant increase in fluorescence, which can be measured using a fluorometer.

The assay is straightforward to implement. Cell lysates from apoptotic and non-apoptotic control cells are incubated with Ac-LEED-AFC. The resulting fluorescence is then measured over time. This allows for a quantitative comparison of caspase activity between different experimental conditions. The typical excitation and emission wavelengths for the liberated AFC fluorophore are in the range of 380-400 nm and 495-550 nm, respectively protocols.iocephamls.com. This method is adaptable to high-throughput screening in multi-well plate formats, facilitating the analysis of numerous samples simultaneously protocols.iocephamls.com.

Ac-LEED-AFC is particularly recognized as a substrate for caspase-13, which is the bovine orthologue of human caspase-4 protocols.io. Therefore, it is frequently employed in assays designed to measure the activity of these specific caspases. Its use is not limited to a single cell type; it has been utilized in various cellular contexts to probe for the activation of these caspases during apoptosis.

Interactive Table: Experimental Parameters for Ac-LEED-AFC based Caspase Activity Assay

| Parameter | Value | Reference |

| Substrate | Ac-LEED-AFC | protocols.io |

| Target Caspase | Caspase-13 (Bovine), Caspase-4 (Human) | protocols.io |

| Excitation Wavelength | 380-400 nm | protocols.iocephamls.com |

| Emission Wavelength | 495-550 nm | protocols.iocephamls.com |

| Assay Format | Cell lysates, purified enzymes | protocols.iocephamls.com |

| Detection Method | Fluorometer, fluorescence plate reader | protocols.ionih.gov |

Elucidation of Molecular Mechanisms Underlying Apoptotic Processes

By measuring the activity of specific caspases, Ac-LEED-AFC contributes to the broader understanding of the molecular mechanisms that orchestrate apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway nih.gov. Both pathways converge on the activation of a cascade of caspases.

The use of Ac-LEED-AFC, often in conjunction with a panel of other fluorogenic substrates specific for different caspases (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, and Ac-LEHD-AFC for caspase-9), allows researchers to create a profile of caspase activation. This profile can help to distinguish which apoptotic pathway is being activated in response to a particular stimulus. For instance, a strong signal from an initiator caspase-8 substrate followed by an executioner caspase-3 substrate would suggest the involvement of the extrinsic pathway. Conversely, early activation of caspase-9 would point towards the intrinsic pathway. The activity of caspase-4, detected by Ac-LEED-AFC, is often associated with cellular stress responses, such as those originating from the endoplasmic reticulum (ER) nih.govfrontiersin.org.

Studies on the Initiation, Propagation, and Execution Phases of Apoptotic Signals

The process of apoptosis is temporally regulated and can be divided into three phases: initiation, propagation (or amplification), and execution nih.govcreative-diagnostics.com.

Initiation Phase: This phase involves the activation of initiator caspases, such as caspase-8 and caspase-9, in response to pro-apoptotic signals. While Ac-LEED-AFC is not a primary substrate for these classical initiator caspases, the activation of caspase-4 can also serve as an initiating event, particularly in the context of ER stress-induced apoptosis nih.gov.

Propagation/Amplification Phase: During this phase, the initiator caspases cleave and activate downstream executioner caspases. The signal is amplified through this enzymatic cascade.

Execution Phase: This is the final phase where executioner caspases, primarily caspase-3 and caspase-7, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing creative-diagnostics.comreactome.org.

By using Ac-LEED-AFC in time-course experiments alongside substrates for other key caspases, researchers can map the temporal activation of different caspases and thereby delineate the progression through these apoptotic phases. For example, detecting an early increase in Ac-LEED-AFC cleavage could indicate the involvement of caspase-4 in the initiation of apoptosis under specific stress conditions, which is then followed by the activation of executioner caspases.

Exploration of Cysteine Protease Dynamics and Biological Activity

While the primary application of Ac-LEED-AFC is in the study of caspases, which are a family of cysteine proteases, its utility can be discussed in the broader context of monitoring specific proteolytic events.

Monitoring and Characterization of Specific Proteolytic Activities

The core function of Ac-LEED-AFC is to act as a reporter for the activity of proteases that recognize and cleave the LEED sequence. Its high specificity for caspase-4/13 makes it an excellent tool for monitoring the activity of these particular enzymes. In research settings, this allows for the characterization of the enzymatic properties of these caspases, including their kinetic parameters (Km and kcat) when using purified enzyme preparations.

The use of specific inhibitors is a common strategy to confirm the identity of the protease responsible for cleaving Ac-LEED-AFC in a complex mixture like a cell lysate. For instance, the pan-caspase inhibitor Z-VAD-FMK can be used to demonstrate that the observed fluorescence is indeed due to caspase activity protocols.io.

Gaining Insights into Proteolytic Cleavages During Cellular Processes

Beyond apoptosis, the cleavage of specific substrates by proteases is a fundamental regulatory mechanism in a vast array of cellular processes. While the application of Ac-LEED-AFC is predominantly documented in the context of apoptosis, the principle of using specific fluorogenic substrates to monitor proteolytic events is broadly applicable.

The activation of caspase-4, which can be monitored by Ac-LEED-AFC, is also a key event in another form of programmed cell death known as pyroptosis, an inflammatory cell death pathway frontiersin.orgptglab.com. Pyroptosis is distinct from apoptosis and is typically triggered by microbial infections ptglab.com. Therefore, Ac-LEED-AFC can be a useful reagent to study the proteolytic events that differentiate these two cell death pathways, particularly in response to inflammatory stimuli.

Fundamental Research in Drug Discovery Related to Apoptotic Modulation

The modulation of apoptosis is a key strategy in the development of novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In this context, Ac-LEED-AFC plays a significant role in the fundamental research that underpins drug discovery efforts.

Screening and Characterization of Chemical Compounds that Modulate Caspase Activity

A primary application of Ac-LEED-AFC in drug discovery is in high-throughput screening (HTS) campaigns designed to identify novel modulators of caspase activity. HTS allows for the rapid testing of large libraries of chemical compounds for their ability to either inhibit or activate specific caspases. The fluorogenic nature of Ac-LEED-AFC makes it highly suitable for such automated screening platforms.

In a typical HTS assay for caspase inhibitors, a purified recombinant caspase, such as caspase-4, is incubated with the Ac-LEED-AFC substrate in the presence of a test compound from a chemical library. A decrease in the rate of AFC fluorescence generation compared to a control reaction (without the test compound) indicates that the compound is inhibiting the caspase's activity. Conversely, in screens for caspase activators, an increase in fluorescence would signal a potential hit.

The results from such screens are often expressed as the percentage of inhibition or activation. This allows for the ranking of compounds and the selection of the most potent "hits" for further investigation.

Table 1: Illustrative High-Throughput Screening Data for Caspase-4 Inhibitors Using Ac-LEED-AFC

| Compound ID | Concentration (µM) | Caspase-4 Activity (% of Control) | Inhibition (%) |

| Cmpd-001 | 10 | 95.2 | 4.8 |

| Cmpd-002 | 10 | 15.8 | 84.2 |

| Cmpd-003 | 10 | 55.1 | 44.9 |

| Cmpd-004 | 10 | 98.7 | 1.3 |

| Cmpd-005 | 10 | 8.3 | 91.7 |

This table represents simulated data to illustrate the typical output of an HTS campaign. Compounds with high inhibition percentages, such as Cmpd-002 and Cmpd-005, would be selected as primary hits.

Following the initial screen, "hit" compounds are subjected to further characterization to confirm their activity and determine their potency. This involves generating dose-response curves, where the compound is tested at various concentrations to determine its half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a compound's potency and is a critical parameter in drug discovery.

Table 2: Characterization of Lead Compounds for Caspase-4 Inhibition

| Compound ID | IC50 (µM) |

| Cmpd-002 | 1.2 |

| Cmpd-005 | 0.5 |

This table illustrates the determination of IC50 values for the lead compounds identified in the primary screen. A lower IC50 value indicates greater potency.

Identification of Research Leads for Modulating Apoptotic Pathways

Once a compound has been identified and characterized as a modulator of a specific caspase, it becomes a valuable research lead. Ac-LEED-AFC can be used in subsequent studies to understand how these lead compounds affect apoptotic pathways in a cellular context. For instance, researchers can treat cells with a known apoptotic stimulus and then use the lead compound to see if it can prevent or enhance cell death by modulating caspase-4 activity.

In these experiments, cell lysates are prepared from treated and untreated cells and incubated with Ac-LEED-AFC. The resulting fluorescence is a measure of the endogenous caspase-4 activity within the cells. This allows researchers to confirm that the compound is active in a complex biological environment and to begin to unravel its mechanism of action.

For example, a study might investigate a novel compound's ability to protect neuronal cells from apoptosis induced by a neurotoxin. By measuring caspase-4 activity with Ac-LEED-AFC in treated and untreated cells, researchers can determine if the compound's protective effect is mediated through the inhibition of this specific caspase.

Development of Novel Biochemical Assays for Apoptosis Detection in Biological Samples (Research Tools)

The inherent properties of Ac-LEED-AFC make it a cornerstone in the development of novel biochemical assays for the detection of apoptosis in various biological samples, including cell cultures and tissue lysates. These assays serve as indispensable research tools for investigating the mechanisms of cell death. genotech.com

The principle of these assays is based on the detection of caspase activity as an early marker of apoptosis. genotech.com The assay involves incubating a biological sample with Ac-LEED-AFC and measuring the resulting fluorescence over time. An increase in fluorescence compared to a control sample indicates the activation of caspase-4 and, by extension, the induction of apoptosis.

These assays can be adapted for various formats, from single-tube measurements to high-throughput multi-well plates, making them versatile for different research needs. genotech.com Commercially available kits often include Ac-LEED-AFC along with necessary buffers, controls, and sometimes a specific caspase inhibitor to confirm the specificity of the measured activity. genotech.com

In fundamental research, such assays are used to characterize the apoptotic response to a wide range of stimuli, including chemical agents, radiation, and viral infections. For instance, a research study might use an Ac-LEED-AFC-based assay to determine if a particular virus induces apoptosis through the activation of caspase-4. plos.org

Table 3: Application of an Ac-LEED-AFC Based Assay to Detect Apoptosis in Response to a Viral Infection

| Cell Treatment | Caspase-4 Activity (Relative Fluorescence Units/min) | Fold Increase vs. Mock |

| Mock Infected | 15.3 ± 2.1 | 1.0 |

| Virus A | 18.2 ± 3.5 | 1.2 |

| Virus B | 95.7 ± 8.9 | 6.3 |

This table presents simulated data from an experiment designed to test if different viruses induce caspase-4 activity. A significant fold increase, as seen with Virus B, would suggest the involvement of this caspase in the apoptotic response to that specific virus.

Furthermore, these assays are crucial for studying the substrate specificity of newly identified proteases. In several studies characterizing novel caspases, particularly in insects, Ac-LEED-AFC has been included in a panel of fluorogenic substrates to determine the new enzyme's cleavage preferences. chembuyersguide.comnih.govgbiosciences.com This fundamental characterization is essential for understanding the enzyme's biological role.

Future Directions and Advanced Research Considerations for Ac Leed Afc

Integration of Ac-LEED-AFC with Advanced Imaging and Spectroscopic Techniques

While conventional fluorometric assays provide robust data on bulk enzyme activity, they lack spatial and temporal resolution in complex biological systems. Integrating Ac-LEED-AFC with advanced imaging and spectroscopic methods can provide deeper insights into caspase function within single living cells and tissues. leica-microsystems.com

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence, which is an intrinsic property of a fluorophore and is sensitive to its local microenvironment. wikipedia.orgresearchgate.net Unlike fluorescence intensity, the fluorescence lifetime is independent of probe concentration. leica-microsystems.com When Ac-LEED-AFC is cleaved, the released AFC fluorophore exhibits a characteristic fluorescence lifetime. By using FLIM, researchers can distinguish the specific fluorescence of AFC from cellular autofluorescence, which often has a different lifetime, thereby significantly improving the signal-to-noise ratio. leica-microsystems.comresearchgate.net This technique could allow for precise mapping of caspase activity within subcellular compartments. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules over very short distances (typically 1-10 nm). wikipedia.orgnih.gov A FRET-based probe could be engineered by attaching a donor fluorophore to one end of the LEED peptide and an acceptor to the other. In the intact probe, the proximity of the donor and acceptor allows for efficient energy transfer. Upon cleavage of the LEED sequence by an active caspase, the donor and acceptor are separated, disrupting FRET and leading to a measurable change in the fluorescence emission of the donor. wikipedia.orgrsc.org This "on/off" signaling provides a real-time readout of enzymatic activity and can be used to monitor the dynamics of caspase activation during processes like apoptosis. nih.gov

Table 1: Comparison of Advanced Imaging Techniques for Ac-LEED-AFC Applications

| Technique | Principle | Advantage for Ac-LEED-AFC | Research Application |

|---|---|---|---|

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | High-resolution spatial localization of AFC release. | Mapping where in the cell caspase-13 is active. |

| FLIM | Measures the exponential decay rate of fluorescence from the AFC molecule. wikipedia.org | High signal-to-noise by separating AFC signal from autofluorescence; reports on the cellular microenvironment. leica-microsystems.comresearchgate.net | Quantifying caspase activity in environments with high background fluorescence, such as tissues. |

| FRET | Non-radiative energy transfer between a donor and acceptor fluorophore attached to a LEED-based probe. wikipedia.org | Provides a ratiometric, real-time signal of cleavage events, independent of probe concentration. rsc.org | Monitoring the precise timing and kinetics of caspase activation in live cells following a stimulus. |

Rational Design Principles for Next-Generation Fluorogenic Caspase Probes

The Ac-LEED-AFC substrate serves as an excellent starting point for the rational design of new probes with enhanced properties. The goal is to create tools with greater specificity, sensitivity, and applicability for diverse experimental systems. nih.govthno.org

Enhancing Specificity: While the LEED sequence is recognized by caspase-13, some cross-reactivity with other caspases like caspase-4 and -5 exists. scbt.com A primary goal is to improve selectivity. This can be achieved through positional scanning combinatorial libraries, where each amino acid position (P2, P3, P4) in the LEED sequence is systematically substituted to identify a sequence that is exclusively cleaved by the target caspase. For example, research on caspase-2 led to the development of Ac-VDTTD-AFC, which showed better selectivity for caspase-2 over caspase-3 compared to previous substrates. nih.govsemanticscholar.org A similar approach could yield a hyper-specific substrate for caspase-13.

Modifying the Reporter Group: The AFC fluorophore can be replaced with other reporter moieties to suit different applications. This could include:

Alternative Fluorophores: Using fluorophores with different excitation/emission spectra for multi-color imaging to simultaneously visualize different caspase activities.

Bioluminescent Reporters: Replacing AFC with a luciferase substrate to create a probe for in vivo imaging in whole organisms, where light emission can be detected without external excitation, minimizing tissue autofluorescence.

PET/SPECT Moieties: Attaching a radionuclide to the LEED peptide for non-invasive in vivo imaging of caspase activity using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). thno.org

Table 2: Strategies for Designing Next-Generation LEED-Based Probes

| Design Strategy | Objective | Example Modification | Desired Outcome |

|---|---|---|---|

| Peptide Backbone Modification | Increase specificity and cleavage efficiency. | Systematically replace Leu, Glu, Glu residues and test against a panel of caspases. nih.gov | A peptide sequence with higher kcat/KM for caspase-13 and minimal cleavage by other caspases. |

| Reporter Group Exchange | Adapt probe for different detection modalities. | Replace AFC with a bioluminescent substrate like aminoluciferin. | A probe suitable for deep-tissue in vivo imaging in animal models. |

| Addition of Functional Groups | Create probes for mechanistic or proteomic studies. | Attach a biotin (B1667282) tag or a photo-crosslinking group. | An activity-based probe for identifying and isolating active caspases and their binding partners. |

| Improving Cell Permeability | Enhance utility in live-cell assays. | Add a cell-penetrating peptide sequence (e.g., TAT). | More efficient uptake of the probe into the cytoplasm of living cells. |

Mechanistic Studies on Caspase Regulation through Substrate Recognition

Caspases are tightly regulated enzymes, and their activation is a critical control point in cellular fate. Studying how caspases recognize and cleave substrates like Ac-LEED-AFC provides fundamental information about their catalytic mechanism and regulation. nih.gov

By creating a panel of Ac-LEED-AFC variants with single amino acid substitutions in the recognition sequence, researchers can perform detailed kinetic analyses (determining KM and kcat). This approach maps the energetic contribution of each residue to substrate binding and turnover. For instance, determining how much the cleavage efficiency drops when the P4 leucine (B10760876) is changed to a valine or isoleucine can define the precise steric and hydrophobic requirements of the S4 binding pocket of the caspase. This information is crucial for understanding why a caspase prefers certain native protein substrates over others and can help predict new biological targets.

Comparative Proteomics and Substrate Profiling using Ac-LEED-AFC Derivatives

A key challenge in apoptosis and inflammation research is to identify the complete set of proteins cleaved by a specific caspase during a cellular process. Ac-LEED-AFC can be modified to serve as a tool for activity-based protein profiling (ABPP), a powerful proteomic strategy.

To achieve this, the AFC reporter group would be replaced with a reactive "warhead" (e.g., an acyloxymethyl ketone) that can form a covalent bond with the catalytic cysteine in the caspase's active site. nih.gov The LEED peptide sequence would act as a "homing device," directing the probe specifically to active caspase-13. This activity-based probe (ABP) could also be tagged with biotin. After treating a cell lysate with the LEED-based ABP, the now-covalently tagged active caspases can be captured on streptavidin beads and identified and quantified using mass spectrometry. This method allows for a direct comparison of the active caspase profile in healthy versus diseased states or in treated versus untreated cells, revealing which caspases are specifically activated under different conditions. nih.gov

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.